![molecular formula C36H18O8 B15162351 5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 179807-41-1](/img/structure/B15162351.png)
5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core linked to benzofuran-1,3-dione groups, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Attachment of Benzofuran-1,3-dione Groups: The benzofuran-1,3-dione groups are then attached to the binaphthalene core through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism by which 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing their behavior and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use as a ligand in asymmetric catalysis.
1,1’-Bi(2-naphthol): Utilized in chiral resolution and as a precursor for other chiral ligands.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral ligand with applications in asymmetric synthesis.
Uniqueness
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) stands out due to its specific combination of a binaphthalene core and benzofuran-1,3-dione groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
179807-41-1 |
|---|---|
Molekularformel |
C36H18O8 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
5-[1-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-1-yl]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C36H18O8/c37-33-25-13-11-21(17-27(25)35(39)43-33)41-29-15-9-19-5-1-3-7-23(19)31(29)32-24-8-4-2-6-20(24)10-16-30(32)42-22-12-14-26-28(18-22)36(40)44-34(26)38/h1-18H |
InChI-Schlüssel |
WRLFSLCHNUDMCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC5=CC6=C(C=C5)C(=O)OC6=O)OC7=CC8=C(C=C7)C(=O)OC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
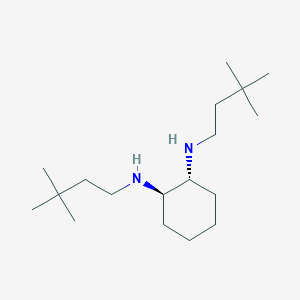

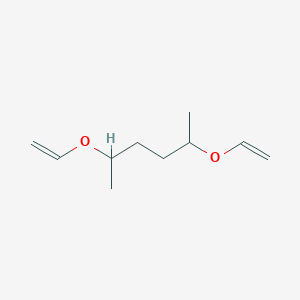
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
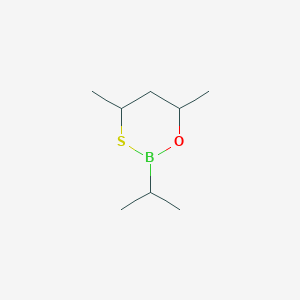
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)

![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
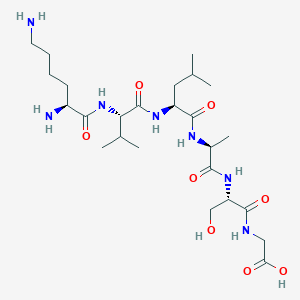
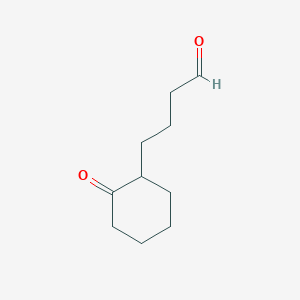
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
